Kynurenine sulfate

Descripción general

Descripción

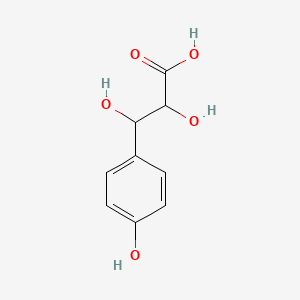

Kynurenine sulfate, also known as L-Kynurenine, is a metabolite of the amino acid L-tryptophan used in the production of niacin . It is synthesized by the enzyme tryptophan dioxygenase, primarily in the liver, and indoleamine 2,3-dioxygenase, which is made in many tissues in response to immune activation . Kynurenine and its further breakdown products carry out diverse biological functions, including dilating blood vessels during inflammation and regulating the immune response .

Synthesis Analysis

The kynurenine pathway is the main route for tryptophan degradation . A metabolite of kynurenine, kynurenic acid, is produced by kynurenine aminotransferases . It has been used in the synthesis of Kyn adducts of certain amino acids .

Molecular Structure Analysis

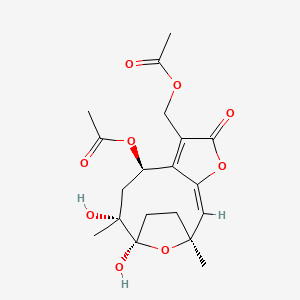

The linear formula of L-Kynurenine sulfate is C10H12N2O3 · H2SO4 . Its molecular weight is 306.29 .

Chemical Reactions Analysis

The kynurenine pathway is stimulated by physiological perturbations, including immune activation, excessive stress, sleep loss, or obstetric complications . Activation of tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) increases kynurenine, which readily enters the brain .

Physical and Chemical Properties Analysis

L-Kynurenine sulfate is a crystalline compound . It is light yellow in color and is stored at a temperature of −20°C .

Aplicaciones Científicas De Investigación

Kynurenines, including kynurenine sulfate, have been recognized for their roles in neurodegenerative disorders such as AIDS-dementia complex and Huntington's disease. Kynurenic acid, a product of kynurenine metabolism, is used as a tool in identifying glutamate-releasing synapses and has led to the development of drugs for treating epilepsy and stroke (Stone, 2001).

This compound shows neuroprotective effects. It diminishes histological and electrophysiological deficits in the rat hippocampus post-ischemia, suggesting its potential for treating neurodegenerative diseases (Sas et al., 2008).

Administering L-kynurenine sulfate before cerebral ischemia in mice and gerbils reduces brain damage, highlighting its therapeutic potential in preventing neuronal loss (Gigler et al., 2007).

High-dose L-kynurenine sulfate administration can lead to behavioral changes and disruptions in object recognition memory in mice, indicating complex effects on synaptic transmission (Varga et al., 2015).

The kynurenine pathway, involving this compound, has shown relevance in psychiatric and neurological disorders, offering new avenues for drug development and therapeutic intervention (Schwarcz & Stone, 2017).

L-kynurenine sulfate treatment can cause transient cerebral hypoperfusion events, highlighting the importance of dose consideration in clinical applications (Varga et al., 2017).

Post-ischemic treatment with L-kynurenine sulfate can exacerbate neuronal damage after transient cerebral artery occlusion, suggesting potential risks in its use for ischemic conditions (Gellért et al., 2013).

Kynurenine pathway's involvement in addiction suggests its modulation can influence drug-seeking behaviors, presenting a new approach to treating addiction (Morales-Puerto et al., 2021).

Mecanismo De Acción

Kynurenine and its further breakdown products carry out diverse biological functions, including dilating blood vessels during inflammation and regulating the immune response . Through its actions on G protein‐coupled receptor 35 (GPR35), kynurenic acid may induce the production of inositol trisphosphate and elicit Ca2+ mobilization .

Safety and Hazards

Direcciones Futuras

The kynurenine pathway has been linked to various diseases including inflammation/immune disorders, endocrine/metabolic conditions, cancers and neuropsychiatric diseases . The discovery of selective and potent inhibitors of kynurenine aminotransferase II, which is considered the main enzyme responsible for KYNA synthesis in the mammalian brain, promises the development of novel anti-psychotic and pro-cognitive drugs . Therefore, future research is likely to focus on the development of isozyme-specific inhibitors and the identification and rational design of brain penetrant small molecules to attenuate KYNA synthesis .

Propiedades

IUPAC Name |

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRWMOLNJZCEW-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16055-80-4 | |

| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYNURENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)